molecular formula C24H32N4O3S B2612832 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide CAS No. 899749-41-8

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2612832
CAS No.: 899749-41-8
M. Wt: 456.61
InChI Key: DASSCOFAHSFACE-UHFFFAOYSA-N
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Description

2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H32N4O3S and its molecular weight is 456.61. The purity is usually 95%.
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Biological Activity

The compound 2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(o-tolyl)acetamide (CAS Number: 899749-51-0) is a complex organic molecule with potential pharmaceutical applications. Its structural components suggest it may interact with various biological targets, leading to diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C24H32N4O3S
  • Molecular Weight: 456.6 g/mol
  • Structural Features: The compound contains a hexahydroquinazoline core linked to a morpholinopropyl group and a thioacetamide moiety, which may enhance its interaction with biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound. It has been tested against various bacterial strains:

  • In vitro studies showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating moderate efficacy (MIC for E. coli: 12.5 μg/mL; for P. aeruginosa: higher than ciprofloxacin) .

Antioxidant Activity

The compound's ability to scavenge free radicals was assessed using the DPPH assay:

  • The antioxidant activity was quantified as a percentage of inhibition compared to control samples. Results indicated that it exhibits moderate antioxidant properties, suggesting potential protective effects against oxidative stress .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in bacterial metabolism or oxidative stress pathways.
  • Receptor Interaction: Potential binding to receptors could modulate signaling pathways relevant to inflammation or infection .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound utilized the agar well-diffusion method:

  • Results indicated that while the compound effectively inhibited P. aeruginosa, it showed limited activity against Gram-positive bacteria. This selective activity points towards a possible mechanism involving specific interactions with bacterial cell membranes or metabolic pathways .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of the compound:

  • Using various concentrations in DPPH assays, it was found that higher concentrations led to increased radical scavenging activity. The results support its potential use in formulations aimed at reducing oxidative damage in biological systems .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-18-7-2-4-9-20(18)25-22(29)17-32-23-19-8-3-5-10-21(19)28(24(30)26-23)12-6-11-27-13-15-31-16-14-27/h2,4,7,9H,3,5-6,8,10-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSCOFAHSFACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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